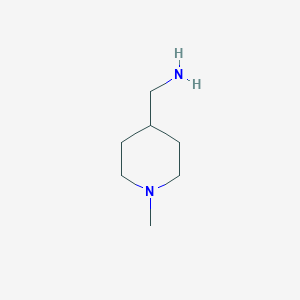

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127

Key on ui cas rn:

7149-42-0

M. Wt: 128.22 g/mol

InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

A 300 ml round bottom lfask was charged with a magnetic stir bar, toluene (39 ml), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (1.1 g, 3.51 mmol), Pd2(dba)3 (0.321 g, 0.35 mmol), 2-(DIMETHYLAMINO)-2'-(DICYCLOHEXYLPHOSPHINO)BIPHENYL (0.414 g, 1.05 mmol), SODIUM TERT-BUTOXIDE (1.011 g, 10.52 mmol), and (1-methylpiperidin-4-yl)methanamine (0.674 g, 5.26 mmol). The mixture was degassed with N2, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C for 16hrs. The mixture was cooled to r.t, filtered throught a bed of celite, washed with methanol, the filtrate was concentrated, the residue was pre-absorbed onto silca gel (~10g) and purified with ISCO (eluent methanol/DCM (1/3) to afford the title compound N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (0.510 g, 35.9 %). (Note: the ligand I used was old) (note: tried direct displacement under microwave radiation at 180°C in 4MHCl or KOtBu in methoxyethanol; both condition didn't result in the desired product).

Quantity

0.00351 mol

Type

reactant

Reaction Step Four

Quantity

0.00105 mol

Type

catalyst

Reaction Step Five

Quantity

0.000351 mol

Type

catalyst

Reaction Step Five

Yield

35.87%

Identifiers

|

CUSTOM

|

490

|

reaction index

|

NAME

|

1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0105 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.039 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00526 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCC(CC1)CN

|

Step Four

|

Name

|

|

|

Quantity

|

0.00351 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0.00105 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

|

|

Name

|

|

|

Quantity

|

0.000351 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 35.87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |